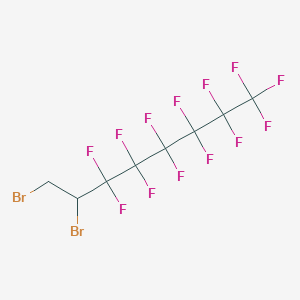

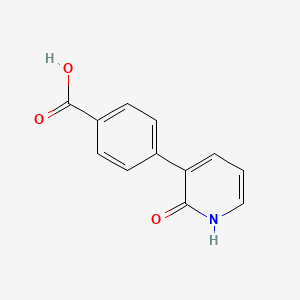

![molecular formula C8H11ClN2O2 B1425166 4,5,6,7-四氢-1H-苯并[d]咪唑-7-甲酸盐酸盐 CAS No. 1297344-84-3](/img/structure/B1425166.png)

4,5,6,7-四氢-1H-苯并[d]咪唑-7-甲酸盐酸盐

描述

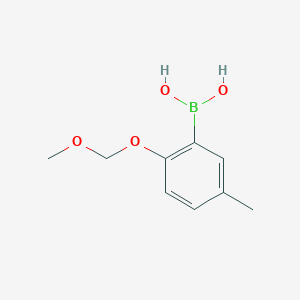

“4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 131020-57-0 . It has a molecular weight of 202.64 . The compound is typically stored in an inert atmosphere at room temperature .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized using various methods . For instance, one method involved dissolving the crude product in THF and adding an excess amount of Oxone in THF/water, then stirring at room temperature overnight .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2.ClH/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 chlorine atom in the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molar refractivity of 49.56 and a topological polar surface area (TPSA) of 65.98 Ų . It is soluble, with a solubility of 1.93 mg/ml or 0.00954 mol/l .科学研究应用

抗肿瘤活性

苯并咪唑衍生物,例如咪唑的双(2-氯乙基)氨基衍生物,已被综述其抗肿瘤活性。其中一些化合物已进入临床前测试阶段,展示了它们在寻找具有多种生物学特性的新型抗肿瘤药物和化合物中的潜力 (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009)。

抗氧化、微生物和细胞毒性活性

从植物中提取的天然羧酸,包括苯甲酸的各种结构衍生物,已证明具有显着的生物活性,例如抗氧化、抗菌和细胞毒性活性。这些活性受化合物的结构影响,包括羟基的数量和共轭键 (Godlewska-Żyłkiewicz, B., et al., 2020)。

中枢神经系统作用药物

已发现苯并咪唑和相关的唑类化合物具有被修饰为有效中枢神经系统 (CNS) 作用药物的潜力。这包括探索它们的特性,通过各种化学修饰来治疗神经系统疾病,以增强中枢神经系统的渗透性和活性 (Saganuwan, S., 2020)。

药物化学中的药效团

四唑部分可以被认为是羧酸基团的生物等排体,由于其广泛的生物学特性,包括抗癌、抗疟疾和抗炎活性,因此越来越受欢迎。含四唑的化合物因其药代动力学特征和代谢稳定性而被用于药物开发 (Patowary, P., Deka, B., & Bharali, D., 2021)。

安全和危害

作用机制

Target of Action

The primary target of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride: interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The action of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride primarily affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it disrupts the production of prostaglandins. This disruption can have downstream effects on various physiological processes, including inflammation, pain sensation, and fever response.

Result of Action

The molecular and cellular effects of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride ’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX-2 enzyme and disrupting prostaglandin production, it can effectively alleviate symptoms associated with inflammatory conditions .

Action Environment

The action, efficacy, and stability of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect its stability and activity . .

属性

IUPAC Name |

4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c11-8(12)5-2-1-3-6-7(5)10-4-9-6;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSFLKGWGMJLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)NC=N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

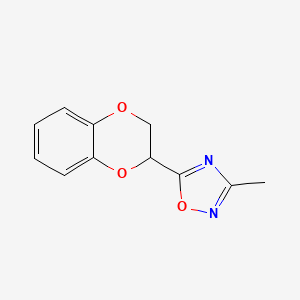

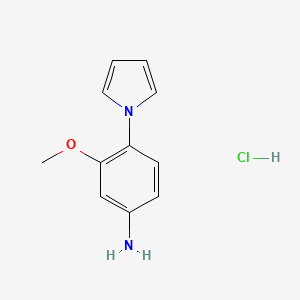

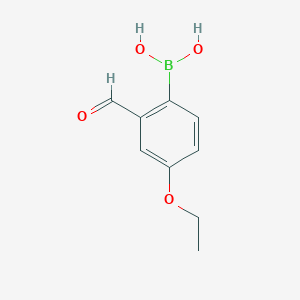

![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1425085.png)

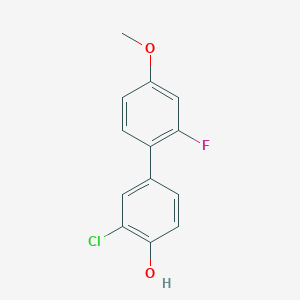

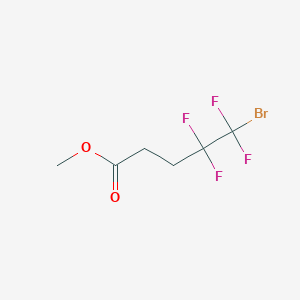

![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B1425093.png)

![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)